molecular formula C16H14FN3O B7502799 3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea

3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea

Número de catálogo: B7502799
Peso molecular: 283.30 g/mol
Clave InChI: MFLKTTQKOGOFDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B cells, which are responsible for producing antibodies that help fight infections. TAK-659 has shown promise as a potential treatment for various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.

Mecanismo De Acción

3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea works by selectively binding to the active site of BTK, preventing its activation and downstream signaling. BTK is a key mediator of B cell receptor signaling, which is essential for the survival and proliferation of B cells. By inhibiting BTK, this compound can suppress the growth and survival of B cells, including cancerous and autoimmune B cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity, with an IC50 value in the low nanomolar range. This inhibition leads to a reduction in downstream signaling and cellular proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects. In animal models, this compound has been shown to reduce inflammation and joint damage in rheumatoid arthritis, suggesting a potential role in the treatment of autoimmune disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has several advantages as a research tool, including its high potency and selectivity for BTK. It has also been shown to be effective in preclinical models of various B cell-related diseases, making it a promising candidate for further development. However, this compound has some limitations, including its relatively short half-life and potential off-target effects. These limitations may need to be addressed in future studies to fully understand the potential of this compound as a therapeutic agent.

Direcciones Futuras

There are several future directions for research on 3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea. One area of interest is the development of combination therapies that include this compound with other drugs that target different pathways involved in B cell-related diseases. Another area of interest is the optimization of dosing regimens and delivery methods to improve the pharmacokinetics and bioavailability of this compound. Finally, further studies are needed to fully understand the potential off-target effects of this compound and to identify any potential safety concerns. Overall, this compound represents a promising new tool for the study and treatment of B cell-related diseases.

Métodos De Síntesis

The synthesis of 3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea involves several steps, starting with the reaction of 4-cyanophenyl isocyanate with 3-fluorobenzylamine to form an intermediate. This intermediate is then reacted with methyl isocyanate to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and the final product has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been extensively studied in preclinical models of B cell-related diseases, including lymphoma and leukemia. In these studies, this compound has been shown to inhibit BTK activity and suppress the growth and survival of cancer cells. This compound has also been tested in animal models of autoimmune disorders, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint damage.

Propiedades

IUPAC Name

3-(4-cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-20(11-13-3-2-4-14(17)9-13)16(21)19-15-7-5-12(10-18)6-8-15/h2-9H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLKTTQKOGOFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.